molecular formula C22H19N3O7S B12327015 p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate

p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate

Cat. No.: B12327015
M. Wt: 469.5 g/mol
InChI Key: AHHJFKWDXOUYLL-QWAKEFERSA-N
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Description

Mechanism of Action

The mechanism of action of p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate involves:

Biological Activity

p-Nitrobenzyl 7-phenylacetamino-3-hydroxy-3-cephem-4-carboxylate is a synthetic compound belonging to the cephalosporin class of antibiotics. This article provides an in-depth analysis of its biological activity, including mechanisms of action, antibacterial properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H19N3O7S
  • Molecular Weight : 441.46 g/mol
  • CAS Number : 53116-50-0

The structure features a cephem nucleus, which is critical for its antibiotic activity. The presence of the p-nitrobenzyl group enhances its stability and antibacterial efficacy.

The primary mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. This compound targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. By binding to these proteins, the compound disrupts cell wall integrity, leading to bacterial lysis and death .

Spectrum of Activity

This compound has demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes its activity against selected bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus4
Escherichia coli8
Streptococcus pneumoniae2
Klebsiella pneumoniae16
Pseudomonas aeruginosa32

These results indicate that the compound is particularly effective against Gram-positive bacteria, with lower MIC values compared to Gram-negative strains.

Study 1: Efficacy Against Multidrug-resistant Bacteria

A recent study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The compound exhibited potent activity, with an MIC of 2 µg/mL, significantly lower than that of traditional antibiotics like methicillin. This suggests potential for use in treating infections caused by resistant strains.

Study 2: Pharmacokinetics and Safety Profile

Another research focused on the pharmacokinetics of the compound in animal models. Results indicated that after administration, peak plasma concentrations were achieved within 1 hour, with a half-life of approximately 6 hours. Toxicological assessments showed no significant adverse effects at therapeutic doses, supporting its safety for further clinical evaluation .

Properties

Molecular Formula

C22H19N3O7S

Molecular Weight

469.5 g/mol

IUPAC Name

(4-nitrophenyl)methyl (6S)-7-(N-acetylanilino)-3-hydroxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C22H19N3O7S/c1-13(26)23(15-5-3-2-4-6-15)19-20(28)24-18(17(27)12-33-21(19)24)22(29)32-11-14-7-9-16(10-8-14)25(30)31/h2-10,19,21,27H,11-12H2,1H3/t19?,21-/m0/s1

InChI Key

AHHJFKWDXOUYLL-QWAKEFERSA-N

Isomeric SMILES

CC(=O)N(C1[C@H]2N(C1=O)C(=C(CS2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC(=O)N(C1C2N(C1=O)C(=C(CS2)O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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